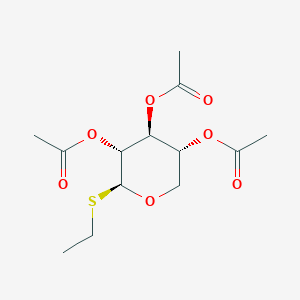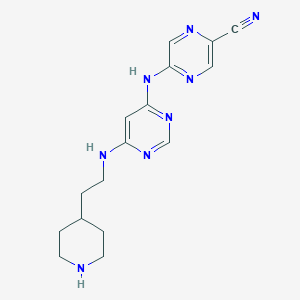
Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a piperidine ring, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the azetidine ring can be prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates with benzyl carbamate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. Key factors include the selection of efficient catalysts, optimization of reaction temperatures and pressures, and the use of high-purity starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)urea
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)amine
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .
Eigenschaften
CAS-Nummer |
883547-28-2 |
|---|---|
Molekularformel |
C17H25N3O2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
benzyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-13-14-4-2-1-3-5-14)19-10-15-11-20(12-15)16-6-8-18-9-7-16/h1-5,15-16,18H,6-13H2,(H,19,21) |
InChI-Schlüssel |
BSVZZRYJWNBFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)


![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)
![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)

